(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-benzyl-N-(2-hydroxyethyl)butanamide
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Description
The compound appears to contain a benzo[d][1,3]dioxole moiety, which is a common structure in many organic compounds . This structure is often found in benzylisoquinoline alkaloids .
Molecular Structure Analysis
The molecular structure of this compound seems to be complex with multiple functional groups. The benzo[d][1,3]dioxole moiety suggests the presence of a benzene ring fused with a 1,3-dioxole ring .Scientific Research Applications
Synthesis and Anticancer Activity
Thiazolidinone derivatives containing benzothiazole moieties have been synthesized and evaluated for their antitumor activity. A series of novel 4-thiazolidinones with benzothiazole moieties demonstrated significant anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. One compound, in particular, showed high efficacy with average logGI(50) and logTGI values, indicating its potential as a potent anticancer agent (Havrylyuk et al., 2010).
Inhibitors in Tissue Damage and MMP Inhibition
Another research area involves the synthesis of thiazolidinone derivatives as matrix metalloproteinases (MMP) inhibitors, potentially aiding in tissue damage repair. A study designed and synthesized derivatives combining a benzisothiazole and 4-thiazolidinone framework, showing significant anti-inflammatory and wound-healing effects. One derivative, in particular, exhibited nanomolar level inhibition of MMP-9, highlighting its therapeutic potential in treating inflammatory conditions and promoting wound healing (Incerti et al., 2018).
Electrochemical Characterization
Electrochemical studies on thiazolidinone derivatives have been conducted to understand their redox behavior, which is crucial for their application in various fields, including sensing and material science. For example, a study on (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones provided insights into how alkyl group substitution affects their redox potential, suggesting potential applications in developing new materials or sensors (Ungureanu et al., 2021).
Luminescent Properties for White Light Emission
Research into the luminescent properties of benzothiazole derivatives has led to the development of compounds with potential applications in white light emission technologies. A study exploring the emission properties of three benzothiazole derivatives demonstrated their capacity to emit different colors, which, when combined, can produce white light. This opens up possibilities for their use in lighting and display technologies (Lu et al., 2017).
properties
IUPAC Name |
4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-benzyl-N-(2-hydroxyethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S2/c27-12-11-25(15-17-5-2-1-3-6-17)22(28)7-4-10-26-23(29)21(33-24(26)32)14-18-8-9-19-20(13-18)31-16-30-19/h1-3,5-6,8-9,13-14,27H,4,7,10-12,15-16H2/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPCFVGCLZGXGI-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCC(=O)N(CCO)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)N(CCO)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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